6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate
Description
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate is a synthetic organic compound featuring a 4-oxo-4H-pyran core substituted at the 3-position with a 4-chlorobenzoate ester and at the 6-position with a ((4-methylthiazol-2-yl)thio)methyl group. Though direct pharmacological data for this compound are absent in the provided evidence, structural analogs suggest possible applications in medicinal chemistry or agrochemicals due to thioether and aromatic chloro functionalities .
Properties
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO4S2/c1-10-8-24-17(19-10)25-9-13-6-14(20)15(7-22-13)23-16(21)11-2-4-12(18)5-3-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPXQZQMQINCDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a pyran ring , a thiazole moiety , and a benzoate group , which contribute to its biological activity. The synthesis typically involves multiple steps, including the preparation of thiazole and pyran intermediates, followed by esterification to form the final product. The common synthetic route includes:
- Preparation of Thiazole : Reaction of 4-methylthiazole with thiol reagents.
- Formation of Pyran : Reaction of aldehydes with ketones in the presence of a base.
- Esterification : Coupling of thiazole and pyran intermediates with 4-chlorobenzoic acid using dehydrating agents like DCC and catalysts such as DMAP.
Antimicrobial Properties
Research indicates that compounds similar to 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate exhibit significant antimicrobial activity. For instance, derivatives have been evaluated against various bacterial strains, showing promising results in inhibiting growth.
Anticancer Activity
The compound has been investigated for its anticancer potential. In vitro studies have demonstrated its ability to induce cytotoxicity in cancer cell lines, with IC50 values indicating effectiveness at micromolar concentrations. For example, one study reported IC50 values ranging from 10 to 30 µM for various derivatives against breast cancer cell lines.
Enzyme Inhibition
The compound's structure suggests potential as an acetylcholinesterase (AChE) inhibitor , which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. In vitro assays have shown that related compounds can inhibit AChE with IC50 values as low as 2.7 µM, indicating strong inhibitory activity.
The biological activity of this compound is believed to arise from its interaction with specific molecular targets:
- Enzyme Interaction : The thiazole ring may interact with enzyme active sites, modulating their function.
- Receptor Binding : The overall structure enhances binding affinity to various receptors involved in cellular signaling pathways.
- Cellular Uptake : The lipophilic nature of the benzoate group may facilitate cellular uptake, enhancing bioavailability.
Data Tables
| Biological Activity | IC50 Value (µM) | Reference |
|---|---|---|
| AChE Inhibition | 2.7 | |
| Antimicrobial (E. coli) | <10 | |
| Cytotoxicity (Breast Cancer) | 10–30 |
Case Studies
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of this compound inhibited the growth of Staphylococcus aureus and E. coli effectively, suggesting potential applications in treating bacterial infections.
- Cytotoxicity Assessment : In a comparative study involving various thiazole derivatives, the compound exhibited significant cytotoxic effects against multiple cancer cell lines, highlighting its potential as an anticancer agent.
- Inhibition of AChE : Research focusing on neuroprotective agents found that compounds structurally similar to this one showed promising results in inhibiting AChE, which could lead to therapeutic advancements in Alzheimer's treatment.
Comparison with Similar Compounds
Structural Similarities and Substituent Effects
The compound belongs to a class of pyran-3-yl esters with variable substituents influencing physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron Effects : The 4-chlorobenzoate group in the target compound provides moderate electron-withdrawing effects compared to the stronger nitro group in the analog from . This may influence reactivity and binding interactions in biological systems.
- Bioactivity Potential: Thioether-linked heterocycles (e.g., thiazole, thiadiazole) are associated with antimicrobial and analgesic activities in related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
